4-Hydrazino-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine
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Description
Scientific Research Applications
Synthesis and Biological Interest
The synthesis of 4-hydrazino derivatives and their condensation with other reagents has led to the creation of compounds with potential antimicrobial activity. For instance, the work by Abdel-Fattah et al. (2006) involves the synthesis of various thienopyrimidine derivatives, showcasing the antimicrobial testing of newly synthesized compounds. This highlights the compound's utility in generating biologically active molecules (Abdel-Fattah, Kandeel, Abdel-Hakeem, & Fahmy, 2006).
Anticancer Activity
Further exploration into the compound's applications reveals its use in the development of anticancer agents. Kandeel et al. (2012) synthesized a series of derivatives showing significant antitumor activity against various cancer cell lines, indicating the compound's relevance in cancer research. This demonstrates the potential of such derivatives as anticancer drugs with enhanced activity and selectivity (Kandeel, Mounir, Refaat, & Kassab, 2012).
Antimicrobial and Anticancer Properties
The compound's derivatives also exhibit a wide range of antimicrobial activities, as illustrated by research conducted by Ahmed et al. (2020), where new thienopyrimidine derivatives were synthesized and evaluated for their antimicrobial properties, showing significant activity against various strains of bacteria and fungi (Ahmed, Sayed, Saber, Hassanien, El‐Dean, & Tolba, 2020).
Properties
IUPAC Name |
8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2,4,6-tetraen-3-ylhydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c13-16-11-10-8-5-3-1-2-4-6-9(8)17-12(10)15-7-14-11/h7H,1-6,13H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDVBEHIIWOKGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C3=C(N=CN=C3S2)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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